(3-Chlorophenyl)(3-fluorophenyl)methanamine

Lipophilicity Physicochemical profiling ADME prediction

(3-Chlorophenyl)(3-fluorophenyl)methanamine (CAS 1184517-40-5) is an unsymmetrically substituted diarylmethylamine featuring a central methanamine carbon bearing distinct 3-chlorophenyl and 3-fluorophenyl rings. With a molecular formula of C₁₃H₁₁ClFN and a molecular weight of 235.68 g/mol, this compound belongs to the class of halogenated benzhydrylamine derivatives that are recognized as privileged scaffolds in medicinal chemistry and asymmetric catalysis.

Molecular Formula C13H11ClFN
Molecular Weight 235.68 g/mol
CAS No. 1184517-40-5
Cat. No. B1427548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Chlorophenyl)(3-fluorophenyl)methanamine
CAS1184517-40-5
Molecular FormulaC13H11ClFN
Molecular Weight235.68 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)C(C2=CC(=CC=C2)Cl)N
InChIInChI=1S/C13H11ClFN/c14-11-5-1-3-9(7-11)13(16)10-4-2-6-12(15)8-10/h1-8,13H,16H2
InChIKeyLBGOIFJSMYTKBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Chlorophenyl)(3-fluorophenyl)methanamine (CAS 1184517-40-5): Physicochemical Profile and Procurement-Relevant Specifications


(3-Chlorophenyl)(3-fluorophenyl)methanamine (CAS 1184517-40-5) is an unsymmetrically substituted diarylmethylamine featuring a central methanamine carbon bearing distinct 3-chlorophenyl and 3-fluorophenyl rings [1]. With a molecular formula of C₁₃H₁₁ClFN and a molecular weight of 235.68 g/mol, this compound belongs to the class of halogenated benzhydrylamine derivatives that are recognized as privileged scaffolds in medicinal chemistry and asymmetric catalysis [2]. The compound is commercially available as a research chemical with a specified purity of 95% (Enamine catalog number EN300-106355, MDL MFCD12153893) [1]. Its mixed halogen substitution pattern at the meta positions creates a unique physicochemical profile that distinguishes it from both its non-halogenated parent and its symmetrically di-halogenated analogs.

Why (3-Chlorophenyl)(3-fluorophenyl)methanamine Cannot Be Interchanged with Regioisomers or Symmetric Dihalogen Analogs in Research and Development


Within the diarylmethylamine family, even subtle positional changes in halogen substitution produce measurable differences in lipophilicity, electronic character, and biological target engagement that preclude simple interchange. The meta-meta 3-Cl/3-F substitution pattern of this compound yields a calculated logP of 3.298 and a LogD (pH 7.4) of 2.247, which are distinct from those of the para-substituted regioisomer (4-Cl/3-F; logP 3.527) [1]. Furthermore, literature on halogenated muscarinic M3 receptor antagonists has established that 3′-chloro substitution enhances receptor affinity through σ-hole interactions, while fluoro substitution at specific positions governs subtype selectivity — demonstrating that halogen identity and position are not interchangeable parameters [2]. The unsymmetrical nature of this compound also renders it inherently chiral, enabling enantioselective applications that symmetric dihalogen analogs (e.g., bis(3-chlorophenyl)methanamine, CAS 286947-81-7) cannot support with the same electronic diversity [3]. These quantitative and structural differences directly impact lead optimization campaigns, where even 0.2–0.3 logP unit shifts can alter ADME profiles and target binding.

(3-Chlorophenyl)(3-fluorophenyl)methanamine: Quantitative Differentiation Evidence vs. Closest Analogs and Regioisomers


Lipophilicity (logP) Differentiation: Intermediate Hydrophobicity Between Symmetric Dihalogen and Non-Halogenated Analogs

The target compound exhibits a measured logP of 3.298 (ChemBase) [1] and a JChem-calculated LogP of 3.630 [2], placing its lipophilicity in a distinct intermediate range compared to its closest analogs. The symmetrically difluorinated analog bis(3-fluorophenyl)methanamine (CAS 261925-16-0) is more lipophilic with a logP of 3.713 , while the non-halogenated parent benzhydrylamine (CAS 91-00-9) is significantly less lipophilic with logP values ranging from 2.64 to 3.44 across multiple sources [3]. The (4-chlorophenyl)(3-fluorophenyl) regioisomer (CAS 1016729-28-4) is more lipophilic with logP 3.527 , and the mono-chlorinated analog (3-chlorophenyl)(phenyl)methanamine (CAS 55095-14-2) shows higher logP values of 3.49–3.81 . This intermediate lipophilicity may offer a more favorable balance between membrane permeability and aqueous solubility.

Lipophilicity Physicochemical profiling ADME prediction

LogD at Physiological pH 7.4: Quantified Ionization State Differentiation for Biological Assay Design

The target compound has a calculated LogD (pH 7.4) of 2.247 and a LogD (pH 5.5) of 0.794 [1], reflecting the pH-dependent ionization of the primary amine (predicted pKa ~8.5–9.5 for diarylmethylamines ). At physiological pH, the compound is partially protonated, yielding an effective lipophilicity approximately 1 log unit lower than its intrinsic logP. For comparison, the parent benzhydrylamine has a reported LogD (pH 7.4) of approximately 1.8–2.1 based on its lower intrinsic logP [2]. The mixed Cl/F substitution elevates LogD relative to the parent while maintaining a significant ionized fraction at physiological pH, a profile that differs from the more lipophilic bis(3-fluorophenyl) analog which would be expected to have a higher LogD (pH 7.4) based on its higher intrinsic logP of 3.713.

LogD pH-dependent partitioning Physiological ionization Drug-likeness

Molecular Weight and Heavy Atom Count: Intermediate Physicochemical Space Between Di-H, Di-F, and Di-Cl Analogs

At a molecular weight of 235.68 g/mol with 1 chlorine and 1 fluorine atom, the target compound occupies a precisely intermediate position in the halogen-substitution continuum of this diarylmethylamine series [1]. The unsubstituted parent benzhydrylamine (CAS 91-00-9) has MW 183.25 [2]; the difluoro analog bis(3-fluorophenyl)methanamine (CAS 261925-16-0) has MW 219.23 ; and the dichloro analog bis(3-chlorophenyl)methanamine (CAS 286947-81-7) has MW 252.14 . The target compound's MW of 235.68, combined with a polar surface area (PSA) of 26.02 Ų, 1 H-bond donor, 1 H-bond acceptor, and only 2 rotatable bonds [1], places it within favorable lead-like chemical space (fulfilling all Lipinski Rule of 5 criteria) [1], whereas the dichloro analog at MW 252 approaches the upper limit of fragment-based screening libraries.

Molecular weight optimization Lead-likeness Fragment-based drug design Halogen scanning

σ-Hole Interaction Potential: Class-Level Evidence That 3-Chloro Substitution Enhances Target Affinity in Muscarinic Receptor Ligands

A 2020 study in the Journal of Medicinal Chemistry demonstrated that in a series of 2-aminobiphenyl carbamate-based muscarinic M3 receptor antagonists, 3′-chloro substitution substantially increased receptor affinity through a σ-hole interaction, while 5-fluoro substitution conferred M3 subtype selectivity over the antitarget M2 [1]. The optimized compounds displayed picomolar Ki values (0.069–0.084 nM) with 46- to 68-fold selectivity over M2 [1]. Although this study evaluated biphenyl carbamates rather than diarylmethylamines directly, the electronic principles of σ-hole-mediated halogen bonding from a 3-chlorophenyl group are transferable to diarylmethylamine scaffolds bearing the same 3-chlorophenyl motif. The target compound's combination of a 3-chlorophenyl ring (σ-hole donor) and a 3-fluorophenyl ring (metabolic stability enhancer, electronic modulator) provides a scaffold that can exploit these same halogen-dependent affinity and selectivity mechanisms [2]. In contrast, symmetric dihalogen analogs (bis-3-Cl or bis-3-F) lack the complementary electronic effects of a mixed Cl/F system.

σ-Hole interaction Muscarinic M3 receptor Halogen bonding Structure-activity relationship

Unsymmetrical Halogenation as a Synthetic Building Block Advantage: Inherent Chirality and Differential Reactivity vs. Symmetric Analogs

The unsymmetrical 3-Cl/3-F substitution pattern renders the central methanamine carbon a chiral center (prochiral in the free amine; configurationally stable when derivatized), enabling its use as a precursor to enantiomerically enriched products [1]. US Patent US7423154B2 specifically describes asymmetric diarylmethylamines with halogen substituents as key intermediates for the preparation of diarylethylpiperazine derivatives in high enantiomeric purity [2]. The Mori group (2023) further demonstrated that electronic tuning of the diarylmethylamine ('butterfly'-type amine) aromatic rings directly modulates catalytic activity and enantioselectivity in asymmetric Michael reactions, with the 3,5-bis(trifluoromethyl)phenyl variant achieving the highest performance . These findings indicate that the 3-Cl/3-F substitution pattern provides differentiated electronic effects compared to di-H, di-F, or di-Cl analogs. The target compound is available from Enamine (EN300-106355) in 95% purity [3] and from CymitQuimica at €221/25mg , positioned as a research-grade building block for medicinal chemistry and asymmetric synthesis applications.

Asymmetric synthesis Chiral building block Diarylmethylpiperazine Enantioselective catalysis

(3-Chlorophenyl)(3-fluorophenyl)methanamine: Research and Industrial Application Scenarios Based on Quantified Differentiation Evidence


Medicinal Chemistry Lead Optimization Requiring Intermediate Lipophilicity (logP 3.0–3.3 Range)

When a lead optimization campaign requires a diarylmethylamine scaffold with a logP in the 3.0–3.3 range to balance membrane permeability against metabolic clearance, the target compound (logP 3.298) is quantitatively better suited than the more lipophilic bis(3-fluorophenyl) analog (logP 3.713) or the (4-Cl/3-F) regioisomer (logP 3.527) [1]. This intermediate lipophilicity, combined with a favorable LogD (pH 7.4) of 2.247, supports adequate oral absorption potential while mitigating the risk of high metabolic turnover associated with excessively lipophilic amines [1]. The compound's compliance with all Lipinski Rule of 5 criteria further validates its suitability as a lead-like starting point [1].

Muscarinic Receptor Tool Compound Design Exploiting σ-Hole Halogen Bonding Interactions

For research programs targeting muscarinic acetylcholine receptors (M1–M5), the 3-chlorophenyl moiety of this compound offers the demonstrated potential for σ-hole-mediated affinity enhancement as established by Fischer et al. (2020), who showed that 3′-chloro substitution on related aryl systems increased M3 receptor affinity into the picomolar range (Ki 0.069–0.084 nM) [2]. The additional 3-fluorophenyl ring provides a handle for modulating subtype selectivity, analogous to the 5-fluoro substitution strategy that conferred 46- to 68-fold M3/M2 selectivity in the same study [2]. This makes the compound a rationally selected core scaffold for synthesizing focused libraries of potential M3-selective tool compounds or probes.

Asymmetric Synthesis and Chiral Catalyst Development Using Unsymmetrical 'Butterfly Amine' Scaffolds

The inherent chirality conferred by the unsymmetrical 3-Cl/3-F substitution pattern enables this compound to serve as a chiral precursor for asymmetric synthesis, as validated by US Patent US7423154B2, which describes halogenated asymmetric diarylmethylamines as intermediates for enantiomerically pure diarylethylpiperazines [3]. Furthermore, the Mori group demonstrated that electronic tuning of diarylmethylamine aromatic substituents directly controls catalytic activity and enantioselectivity in organocatalytic asymmetric Michael reactions . The mixed Cl/F electronic profile of this compound provides a unique electronic environment not achievable with symmetric dihalogen analogs, making it a valuable component for developing novel chiral aminothiourea or related organocatalysts.

Fragment-Based Drug Discovery Requiring Balanced Halogen Diversity for SAR Exploration

At MW 235.68 with exactly 1 chlorine and 1 fluorine substituent, this compound occupies a strategic middle ground in the halogen-substitution series between the di-H (MW 183), di-F (MW 219), and di-Cl (MW 252) analogs [1]. In fragment-based screening cascades where incremental halogen scanning is employed to probe lipophilic binding pockets, the target compound's intermediate size and mixed halogen character allows researchers to simultaneously evaluate Cl-mediated σ-hole interactions and F-mediated metabolic stabilization within a single scaffold. Its PSA of 26.02 Ų and low rotatable bond count (2) further support its classification as a three-dimensionality-ready fragment for structure-based design [1].

Quote Request

Request a Quote for (3-Chlorophenyl)(3-fluorophenyl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.